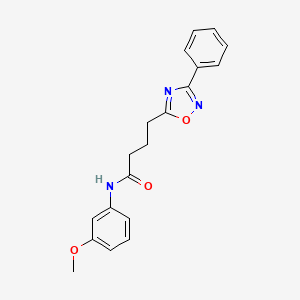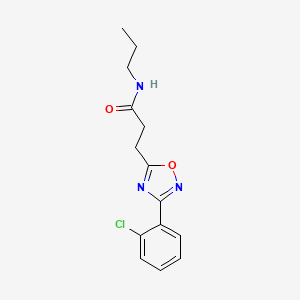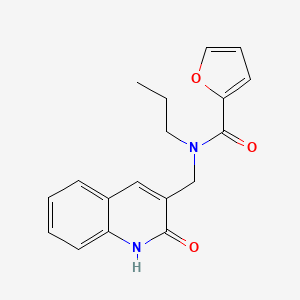
N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide, also known as HNQ-012, is a compound that has been gaining attention in scientific research due to its potential therapeutic properties. This compound is a member of the family of quinoline derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse therapeutic activities .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the substitution on the heterocyclic pyridine ring .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacodynamic and pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
It is known that the antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in lab experiments is its high potency and selectivity. N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been shown to have a low toxicity profile and high efficacy in various cell types. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide. One direction is to further investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide and identify its molecular targets. Another direction is to optimize the synthesis method of N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide to improve its yield and purity. Additionally, more preclinical studies are needed to evaluate the efficacy and safety of N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in various disease models. Finally, clinical trials are needed to determine the potential therapeutic value of N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in humans.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The yield and purity of the compound can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been studied for its potential therapeutic effects in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-((2-hydroxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-9-20(18(22)16-8-5-10-23-16)12-14-11-13-6-3-4-7-15(13)19-17(14)21/h3-8,10-11H,2,9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCQSMLTZOBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

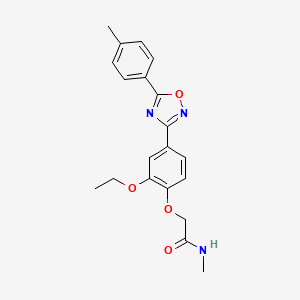
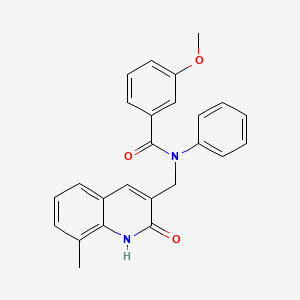
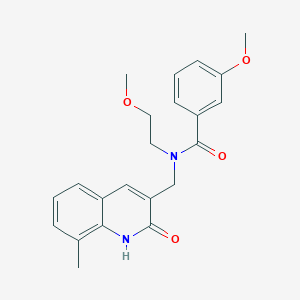
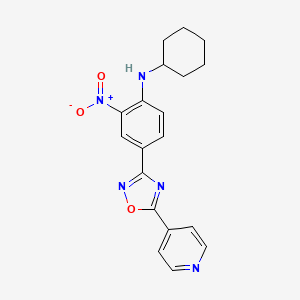
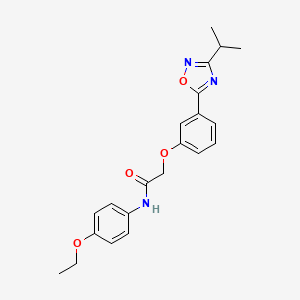
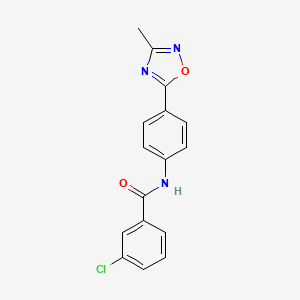
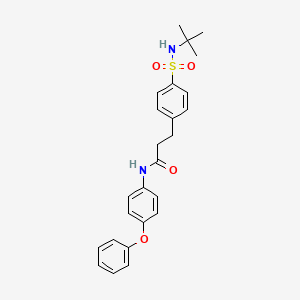
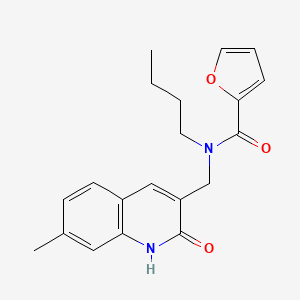
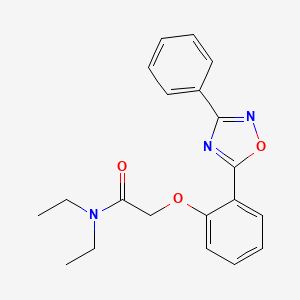

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
